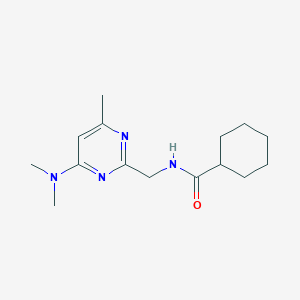

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-11-9-14(19(2)3)18-13(17-11)10-16-15(20)12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPEMYAWOZYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, ring systems, and functional groups. Below is a comparative analysis with key derivatives from the provided evidence:

Pyrimidine Core Modifications

- Target Compound: Pyrimidine ring with 4-(dimethylamino), 6-methyl, and 2-(methylene-linked cyclohexanecarboxamide).

- Compound 4e (): 2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide. Key Features:

- Methoxy group at position 6 (vs. methyl in the target) reduces steric hindrance but decreases lipophilicity.

- Isopropyl at position 4 (vs.

- Physical Properties : Melting point 186–188°C; IR bands at 3420 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=O stretch) .

Functional Group Variations

- N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (): Key Features:

- Thieno[2,3-d]pyrimidine fused ring system (vs. simple pyrimidine in the target) enhances aromaticity and planar structure, likely improving DNA intercalation or kinase binding.

- Tetrahydro-2H-pyran-4-yloxy group introduces a cyclic ether, increasing metabolic stability compared to the target’s cyclohexane .

Stereochemical and Positional Isomers

- Compounds m, n, o (): Complex stereoisomers with variations in hydroxyl, phenoxy, and tetrahydro-pyrimidinone substituents. Key Differences: Stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S) significantly impacts biological activity, as seen in protease inhibitor studies .

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability: The target compound’s dimethylamino group likely improves aqueous solubility compared to Compound 4e’s isopropyl and methoxy groups. However, its cyclohexane moiety may reduce solubility relative to ’s pyran-based compound .

- Binding Affinity : The pyrimidine core in the target compound offers versatility for hydrogen bonding, whereas fused-ring systems () enhance π-π stacking interactions.

- Synthetic Challenges: highlights the use of advanced protecting-group strategies for amino and ether functionalities, which may inform the synthesis of the target compound’s dimethylamino group .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a cyclohexanecarboxamide moiety , contributing to its unique biological properties. The molecular formula is and it has a molecular weight of approximately 274.36 g/mol .

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide exhibits its biological effects primarily through interactions with specific molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyrimidine ring allows for π-π stacking interactions with target proteins. These interactions can modulate enzyme or receptor activities, leading to observed biological effects such as:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

Antitumor Activity

In vitro studies have demonstrated that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide exhibits significant cytotoxic effects against several human cancer cell lines. For instance, it was tested against A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) cells. The results indicated:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide is more effective than Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor .

Mechanism of Induced Apoptosis

Further investigations into the mechanism of action revealed that the compound induces apoptosis in HepG2 cells by:

- Cell Cycle Arrest : It causes an S-phase arrest, preventing cells from progressing through the cycle.

- Alteration of Apoptotic Proteins : The treatment leads to increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2.

- Caspase Activation : Concentration-dependent activation of caspase-3 was observed, indicating a mitochondrial pathway involvement in apoptosis .

Antimicrobial Activity

Research into the antimicrobial properties of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide has shown that it possesses activity against various bacterial strains. Although specific data on inhibition rates were not provided in the available literature, preliminary results indicate that compounds with similar structures exhibit antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.